2H-Indazol-3-amine, 2-methyl-

Vue d'ensemble

Description

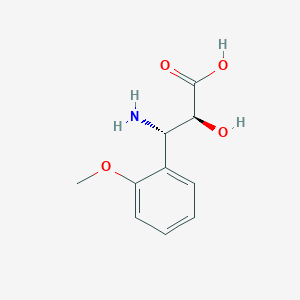

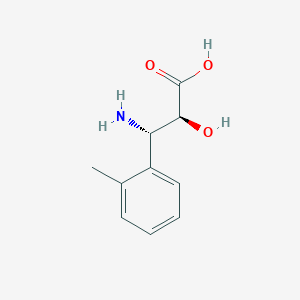

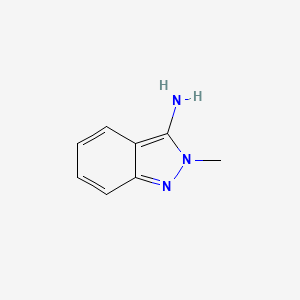

“2H-Indazol-3-amine, 2-methyl-” is a compound with the molecular formula C8H9N3 . It is also known by other names such as “2-Methyl-2H-indazol-3-amine” and "2-methylindazol-3-amine" . The compound has a molecular weight of 147.18 g/mol .

Synthesis Analysis

The synthesis of 2H-indazoles, including “2H-Indazol-3-amine, 2-methyl-”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “2H-Indazol-3-amine, 2-methyl-” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for the compound is InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3 .

Chemical Reactions Analysis

The chemical reactions involving “2H-Indazol-3-amine, 2-methyl-” have been studied, with a focus on the synthesis of indazole derivatives . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-Indazol-3-amine, 2-methyl-” include a molecular weight of 147.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has an exact mass of 147.079647300 g/mol and a monoisotopic mass of 147.079647300 g/mol .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-2H-indazol-3-amine:

Antiprotozoal Activity

2-Methyl-2H-indazol-3-amine has shown significant potential as an antiprotozoal agent. Research indicates that indazole derivatives, including 2-Methyl-2H-indazol-3-amine, exhibit strong activity against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis . These compounds can disrupt the life cycle of these parasites, making them promising candidates for developing new treatments for protozoal infections.

Anticancer Properties

Indazole derivatives are well-known for their anticancer properties. 2-Methyl-2H-indazol-3-amine has been studied for its ability to inhibit the growth of various cancer cell lines. It has shown efficacy in targeting specific pathways involved in cancer cell proliferation and survival, making it a potential candidate for anticancer drug development . Its mechanism often involves the inhibition of key enzymes or signaling pathways that are crucial for cancer cell growth.

Anti-inflammatory Effects

The anti-inflammatory properties of 2-Methyl-2H-indazol-3-amine have been explored in several studies. This compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 . This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease.

Antibacterial Activity

2-Methyl-2H-indazol-3-amine has demonstrated antibacterial activity against a range of bacterial strains. Its mode of action typically involves disrupting bacterial cell wall synthesis or interfering with bacterial DNA replication . This compound could be developed into new antibacterial agents to combat antibiotic-resistant bacterial infections.

Antidepressant Potential

Research has also investigated the potential of 2-Methyl-2H-indazol-3-amine as an antidepressant. Indazole derivatives can influence neurotransmitter levels in the brain, particularly serotonin and norepinephrine . By modulating these neurotransmitters, 2-Methyl-2H-indazol-3-amine could help alleviate symptoms of depression and anxiety.

Antihypertensive Applications

Indazole compounds, including 2-Methyl-2H-indazol-3-amine, have been studied for their antihypertensive effects. These compounds can act as vasodilators, helping to lower blood pressure by relaxing blood vessels . This makes them potential candidates for developing new treatments for hypertension and related cardiovascular conditions.

Phosphoinositide 3-Kinase (PI3K) Inhibition

2-Methyl-2H-indazol-3-amine has been identified as a selective inhibitor of phosphoinositide 3-kinase (PI3K) δ . PI3K is an enzyme involved in various cellular functions, including cell growth, proliferation, and survival. Inhibiting PI3K δ can be beneficial in treating diseases such as cancer and autoimmune disorders, where PI3K signaling is often dysregulated.

Synthetic Chemistry Applications

Beyond its biological activities, 2-Methyl-2H-indazol-3-amine is also valuable in synthetic chemistry. It serves as a building block for the synthesis of more complex indazole derivatives . Its versatility in chemical reactions makes it a useful intermediate in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

2-Methyl-2H-indazol-3-amine, also known as 2H-Indazol-3-amine, 2-methyl-, is a compound that has been found to have inhibitory activities against human cancer cell lines . The primary targets of this compound are likely to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and cell cycle .

Mode of Action

The compound interacts with its targets, possibly inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction results in changes in cell apoptosis and cell cycle, which could lead to the inhibition of cancer cell growth .

Biochemical Pathways

The affected pathways include the Bcl2 family members and the p53/MDM2 pathway . The downstream effects of these pathways involve the regulation of cell apoptosis and cell cycle . By affecting these pathways, 2-Methyl-2H-indazol-3-amine can potentially inhibit the growth of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit cell growth with gi 50 values in the 0041–336 μM range suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The molecular and cellular effects of 2-Methyl-2H-indazol-3-amine’s action include the inhibition of cell growth, particularly in cancer cell lines . The compound has shown promising inhibitory effects against the K562 cell line, with an IC 50 (50% inhibition concentration) value of 5.15 µM . It also exhibits great selectivity for normal cells .

Action Environment

The action, efficacy, and stability of 2-Methyl-2H-indazol-3-amine can be influenced by various environmental factorsFor instance, the compound should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C for optimal stability .

Orientations Futures

The future directions in the research of “2H-Indazol-3-amine, 2-methyl-” and other indazole derivatives include the development of novel anti-cancer drugs with high efficiency and low toxicity . There is also interest in exploring the broad spectrum of pharmacological activities exhibited by indazole scaffolds .

Propriétés

IUPAC Name |

2-methylindazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPHCQAYEMUUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343492 | |

| Record name | 2H-Indazol-3-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97990-19-7 | |

| Record name | 2H-Indazol-3-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.